molecular formula C21H14ClFN4OS2 B2723484 1-((4-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1215709-08-2

1-((4-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2723484
CAS RN: 1215709-08-2
M. Wt: 456.94
InChI Key: KKGZTUZINNNPTI-UHFFFAOYSA-N
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Description

1-((4-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C21H14ClFN4OS2 and its molecular weight is 456.94. The purity is usually 95%.
BenchChem offers high-quality 1-((4-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Affinity towards A1 and A2A Adenosine Receptors

Research on derivatives closely related to 1-((4-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one reveals their significant potential in modulating adenosine receptors. A study demonstrated that amino derivatives of 1,2,3-triazolo[4,5-d]pyrimidines, with structural modifications like the ones mentioned, possess a high affinity and selectivity for the A1 adenosine receptor subtype. These findings suggest potential therapeutic applications targeting various physiological processes influenced by adenosine receptors, including cardiovascular, neurological, and inflammatory responses (Betti et al., 1999).

Antimicrobial Activities

Another area of application for compounds structurally similar to 1-((4-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is in antimicrobial therapy. Research into new thieno and furopyrimidine derivatives has revealed their effectiveness against various microbial strains, highlighting their potential as antimicrobial agents. This could pave the way for the development of new antibiotics to combat resistant bacteria and fungi (Hossain & Bhuiyan, 2009).

Synthesis of Novel Derivatives

The synthetic versatility of the core structure of 1-((4-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one allows for the generation of numerous derivatives with potentially varied biological activities. Studies have focused on the synthesis of novel 1,2,3-triazolo[4,5-e]1,2,4-triazolo[4,3-c]pyrimidines and related compounds, revealing a broad scope for chemical modification and application in medicinal chemistry (Biagi et al., 2002).

Biological Activity and Selectivity

The specificity and biological activity of compounds like 1-((4-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one towards certain receptors, such as the serotonin 5-HT6 receptor, demonstrate their potential in the development of targeted therapies. Their selectivity and potency as receptor antagonists or agonists can be instrumental in designing drugs for neurological disorders, highlighting the significance of such compounds in drug discovery and development (Ivachtchenko et al., 2010).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-((4-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one' involves the synthesis of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core followed by the introduction of the 4-chlorobenzylthio and 4-fluorobenzyl groups.", "Starting Materials": [ "2-amino-4-chlorobenzonitrile", "4-fluorobenzaldehyde", "thiophene-2-carboxylic acid", "ethyl acetoacetate", "sodium azide", "sulfuric acid", "sodium hydroxide", "4-chlorobenzyl chloride", "sodium thiosulfate", "potassium carbonate", "acetic anhydride", "triethylamine" ], "Reaction": [ "Step 1: Synthesis of 2-(4-chlorophenylamino)-4-cyanopyrimidine by reacting 2-amino-4-chlorobenzonitrile with ethyl acetoacetate in the presence of sulfuric acid and sodium hydroxide.", "Step 2: Synthesis of 2-(4-chlorophenylamino)-4-(4-fluorobenzylideneamino)pyrimidine by reacting 2-(4-chlorophenylamino)-4-cyanopyrimidine with 4-fluorobenzaldehyde in the presence of potassium carbonate.", "Step 3: Synthesis of 1-(4-chlorobenzyl)-2-(4-fluorobenzylideneamino)thiourea by reacting 2-(4-chlorophenylamino)-4-(4-fluorobenzylideneamino)pyrimidine with 4-chlorobenzyl chloride and sodium thiosulfate in the presence of triethylamine.", "Step 4: Synthesis of 1-((4-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one by reacting 1-(4-chlorobenzyl)-2-(4-fluorobenzylideneamino)thiourea with thiophene-2-carboxylic acid and sodium azide in the presence of acetic anhydride and triethylamine." ] }

CAS RN

1215709-08-2

Product Name

1-((4-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Molecular Formula

C21H14ClFN4OS2

Molecular Weight

456.94

IUPAC Name

12-[(4-chlorophenyl)methylsulfanyl]-8-[(4-fluorophenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C21H14ClFN4OS2/c22-15-5-1-14(2-6-15)12-30-21-25-24-20-26(11-13-3-7-16(23)8-4-13)19(28)18-17(27(20)21)9-10-29-18/h1-10H,11-12H2

InChI Key

KKGZTUZINNNPTI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=C(C=C5)Cl)F

solubility

not available

Origin of Product

United States

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